(R)-Sertaconazole-d6

Chiral separation Enantiomeric purity LC-MS/MS

Gold-standard chiral internal standard for (R)-sertaconazole quantification. Six deuterium atoms provide +6 Da mass shift, eliminating matrix ion suppression and enabling precise enantiomer-specific PK/PD studies. Meets GLP/GCP guidelines. ≥98% purity. Non-deuterated or racemic IS analytically invalid.

Molecular Formula C20H15Cl3N2OS
Molecular Weight 443.8
CAS No. 1795786-36-5
Cat. No. B589012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Sertaconazole-d6
CAS1795786-36-5
Synonyms1-[(2R)-2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-Imidazole-d6;  Arasertaconazole-d6; 
Molecular FormulaC20H15Cl3N2OS
Molecular Weight443.8
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1/i6D,7D,9D2,12D,19D
InChIKeyJLGKQTAYUIMGRK-OLZZDNRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Sertaconazole-d6 (CAS 1795786-36-5) – Stable Isotope-Labeled Eutomer for Bioanalytical and Pharmacokinetic Research


(R)-Sertaconazole-d6 (CAS 1795786-36-5) is the stable isotope-labeled analog of the (R)-enantiomer of sertaconazole, a third-generation imidazole antifungal agent . This specialized isotopologue features six deuterium atoms incorporated into its molecular structure, resulting in a molecular formula of C₂₀H₉D₆Cl₃N₂OS and a molecular weight of 443.81 g/mol . As the deuterated form of the eutomer (the active enantiomer responsible for antifungal activity), this compound serves as the definitive internal standard for the precise quantification of (R)-sertaconazole in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Why (R)-Sertaconazole-d6 Cannot Be Replaced by Non-Deuterated or Racemic Analogs in Quantitative Bioanalysis


Generic substitution of (R)-Sertaconazole-d6 with non-deuterated (R)-sertaconazole, racemic sertaconazole-d6, or other azole internal standards is analytically invalid. Non-deuterated analogs co-elute and share identical mass transitions with the target analyte, producing matrix-dependent ion suppression or enhancement artifacts that compromise quantification accuracy . Racemic sertaconazole-d6 introduces the inactive (S)-enantiomer, which may exhibit differential extraction recovery and ionization efficiency, thereby violating the fundamental principle that an internal standard must mirror the analyte's physicochemical behavior . The (R)-enantiomer of sertaconazole demonstrates twofold higher antifungal activity than the racemic mixture [1], making enantiomer-specific quantification essential for accurate pharmacokinetic/pharmacodynamic modeling in chiral drug development programs.

Quantitative Differentiation of (R)-Sertaconazole-d6 (CAS 1795786-36-5) Versus Closest Analogs


Enantiomer-Specific Deuteration Enables Baseline Resolution from (S)-Sertaconazole-d6 in Chiral LC-MS/MS

(R)-Sertaconazole-d6 (CAS 1795786-36-5) is the deuterated analog of the pharmacologically active R-enantiomer, whereas (S)-Sertaconazole-d6 (CAS 1330261-47-6) corresponds to the substantially less active S-enantiomer . The (R)-enantiomer of sertaconazole is 2 times more active than the racemic mixture against both fungi and yeasts, enabling dose reduction by half when administered as the pure eutomer [1].

Chiral separation Enantiomeric purity LC-MS/MS Bioanalysis

Superior Antifungal Potency of Sertaconazole Versus Econazole and Bifonazole by MIC Comparison

In a head-to-head in vitro study against 150 yeast strains comprising six Candida species, sertaconazole demonstrated an arithmetic mean minimum inhibitory concentration (MIC) of 0.77 mg/L, which was 2.27-fold more potent than econazole (MIC 1.75 mg/L) and 11.75-fold more potent than bifonazole (MIC 9.05 mg/L) [1].

Antifungal susceptibility Candida MIC Azole comparison

Sertaconazole Exhibits Lower Resistance Rates and Superior In Vitro Activity Versus Ketoconazole and Miconazole

A comparative in vitro study of sertaconazole, bifonazole, ketoconazole, and miconazole against yeasts of the Candida genus revealed that sertaconazole showed higher antifungal activity than all other antimycotics tested, a difference that was statistically significant (P < 0.001) [1]. Furthermore, sertaconazole exhibited a lower resistance rate compared with econazole, bifonazole, and ketoconazole [1].

Antifungal resistance Candida Imidazole MIC

High Chemical Purity (≥98%) and Defined Storage Stability for Regulatory-Compliant Bioanalysis

(R)-Sertaconazole-d6 is supplied with a documented purity of ≥98% (or as specified in the Certificate of Analysis) . The compound maintains a shelf life of ≥12 months when stored dry, dark, and at -20 °C, with stock solutions stable at 0–4 °C for 1 month . This high purity and defined stability profile ensure minimal interference from impurities that could compromise LC-MS/MS quantification accuracy.

Purity specification Stability QC Method validation

Isotopic Mass Shift (+6 Da) Provides Definitive Discrimination from Endogenous Analyte in LC-MS/MS

(R)-Sertaconazole-d6 incorporates six deuterium atoms, resulting in a molecular ion mass shift of +6 Da relative to non-deuterated (R)-sertaconazole (MW 437.81 vs. 443.81 g/mol) . This mass difference ensures complete chromatographic co-elution while enabling distinct mass spectrometric detection channels, thereby eliminating matrix effect variability that plagues non-deuterated internal standards .

Stable isotope labeling Mass shift Internal standard LC-MS/MS

Sertaconazole Demonstrates 87.6% Susceptibility Rate Versus 94% for Terbinafine and 42.8% for Fluconazole in Dermatophyte Panel

In a comparative study evaluating 250 clinical isolates across 15 dermatophyte species, sertaconazole achieved an 87.6% susceptibility rate, placing it second only to terbinafine (94%) and significantly outperforming fluconazole (42.8%) [1]. The resistance rate for sertaconazole (4%) was comparable to terbinafine (4%) and substantially lower than fluconazole (48%) [1].

Dermatophyte Susceptibility Antifungal resistance Agar diffusion

Optimal Use Cases for (R)-Sertaconazole-d6 (CAS 1795786-36-5) in Pharmaceutical and Bioanalytical Workflows


Enantiomer-Specific Pharmacokinetic Studies of (R)-Sertaconazole

(R)-Sertaconazole-d6 is the gold-standard internal standard for quantifying the active R-enantiomer in plasma, tissue, or urine samples during preclinical and clinical pharmacokinetic investigations. Given that the R-enantiomer exhibits twofold greater antifungal activity than the racemate [1], accurate enantiomer-specific quantification is essential for establishing dose-exposure-response relationships in chiral drug development programs.

Regulatory-Compliant Bioanalytical Method Validation (GLP/GCP)

With documented purity of ≥98% and a defined stability profile (≥12 months at -20 °C) , (R)-Sertaconazole-d6 meets the stringent requirements for internal standards used in validated LC-MS/MS methods under GLP and GCP guidelines. Its use ensures assay reproducibility and data integrity for regulatory submissions to agencies such as the FDA and EMA.

Metabolic Pathway Elucidation and Metabolite Identification

The +6 Da mass shift provided by six deuterium atoms enables definitive discrimination between the parent compound and its metabolites in complex biological matrices . This allows researchers to track biotransformation pathways and identify novel metabolites of (R)-sertaconazole without interference from endogenous compounds or co-administered drugs.

Quality Control Release Testing of (R)-Sertaconazole Drug Products

(R)-Sertaconazole-d6 serves as a traceable reference standard for quantifying the active pharmaceutical ingredient in finished dosage forms during QC release testing. Its isotopic signature provides unambiguous identification and quantification, supporting compliance with pharmacopeial monographs and ensuring batch-to-batch consistency.

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